N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS2 and its molecular weight is 408.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
The synthesis of 5-methyl-4-phenyl thiazole derivatives, including the compound similar to the one , has been explored for their anticancer activity. These compounds, synthesized through reactions involving 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and mercapto derivatives, were evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line. The study highlighted the potential of certain derivatives in exhibiting selective cytotoxicity, with one derivative showing high selectivity and another demonstrating significant apoptosis induction, though not as high as cisplatin, a standard in chemotherapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
Another facet of research on thiazole derivatives includes their antimicrobial potential. The reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles was studied, leading to the synthesis of compounds with promising antimicrobial activity. Computational calculations supported the experimental findings, providing a robust foundation for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Development of Heterocyclic Compounds
The creation of innovative heterocycles incorporating thiadiazole moieties against agricultural pests has also been documented. These synthesized compounds, derived from a versatile precursor, showcased insecticidal properties against the cotton leafworm, demonstrating the broad applicability of thiazole derivatives beyond human health to include agricultural benefits (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antibacterial and Antifungal Agents
Research into thiazolidin-4-one derivatives, related structurally to thiazole compounds, has shown potential antimicrobial properties. A series of synthesized compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents and laying the groundwork for further exploration of thiazole derivatives in combating infectious diseases (Baviskar, Khadabadi, & Deore, 2013).
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiazole compounds depends on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been shown to have antihyperalgesic effects, possibly by modulating proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely depending on their specific structure. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole compounds can vary widely. For example, some thiazole derivatives have been shown to inhibit the growth of pancreatic cancer cells .
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS2/c1-12-22-16(11-27-12)13-4-2-5-14(8-13)23-17(26)9-15-10-28-19(24-15)25-18-20-6-3-7-21-18/h2-8,10-11H,9H2,1H3,(H,23,26)(H,20,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOOIJNWKRPXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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